

Crystal Structure of 4-Iodo-1-methyl-1H-imidazole: A Technical Overview

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Compound of Interest

Compound Name: 4-Iodo-1-methyl-1H-imidazole

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Despite a comprehensive search of chemical and crystallographic databases, the experimental crystal structure of **4-Iodo-1-methyl-1H-imidazole** has not been publicly reported. Therefore, a detailed technical guide on its specific crystal structure, including quantitative data tables and experimental protocols for its crystallographic analysis, cannot be provided at this time.

This document aims to provide relevant information for researchers, scientists, and drug development professionals by outlining the available synthetic methods for **4-Iodo-1-methyl-1H-imidazole** and presenting the known crystal structure of the closely related parent compound, 4-iodo-1H-imidazole. Understanding the synthesis is crucial for obtaining crystalline material, and the structure of the unmethylated analogue offers valuable insights into the potential solid-state conformation of the target molecule.

Synthesis of 4-Iodo-1-methyl-1H-imidazole

The synthesis of **4-Iodo-1-methyl-1H-imidazole** has been documented, with a common route proceeding through the selective deiodination of a diiodo precursor.

A general synthetic procedure is as follows:

- Preparation of 4,5-diiodo-1-methyl-1H-imidazole: 1-methylimidazole is subjected to iodination to yield the diiodo derivative.
- Selective Monodeiodination: 4,5-diiodo-1-methyl-1H-imidazole is then treated with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in an anhydrous solvent like

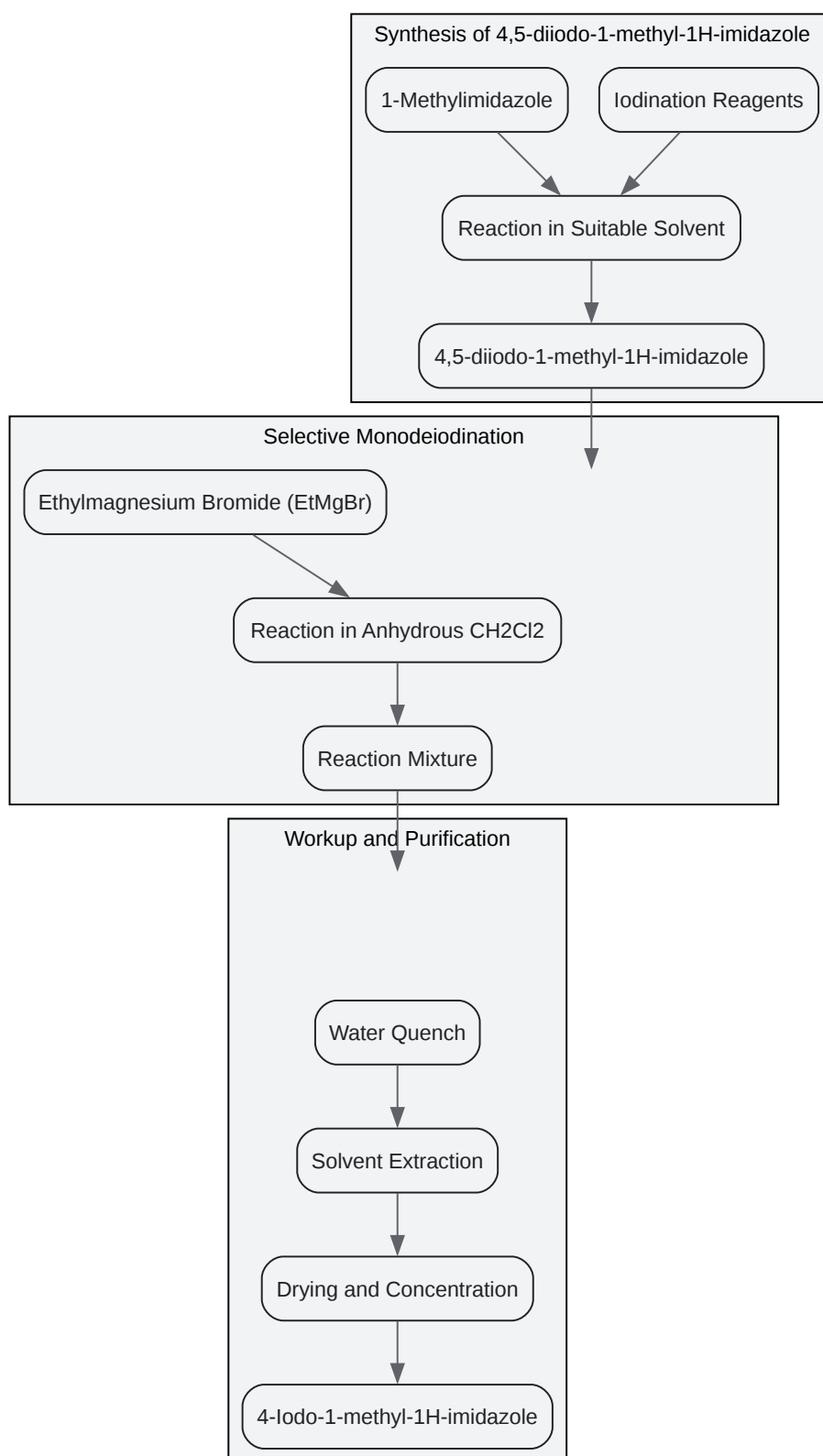
dichloromethane (CH_2Cl_2). The Grignard reagent selectively removes one of the iodine atoms.

- **Workup and Purification:** The reaction is quenched with water, and the product is extracted from the aqueous layer using an organic solvent. The combined organic layers are dried and concentrated to yield **4-iodo-1-methyl-1H-imidazole**.

This synthetic approach allows for the regioselective production of the desired 4-iodo isomer.

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of **4-iodo-1-methyl-1H-imidazole**.



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Caption: Generalized workflow for the synthesis of **4-Iodo-1-methyl-1H-imidazole**.

Crystal Structure of 4-iodo-1H-imidazole: A Proxy for Understanding

While the crystal structure of the N-methylated title compound is unavailable, a definitive structural analysis of 4-iodo-1H-imidazole has been achieved through single-crystal X-ray diffraction.^[1] This provides the most relevant experimental data for inferring the potential solid-state characteristics of **4-iodo-1-methyl-1H-imidazole**.

Experimental Protocol for Crystal Structure Determination of 4-iodo-1H-imidazole

The determination of the crystal structure of 4-iodo-1H-imidazole typically involves the following steps:^[1]

- **Crystallization:** The synthesized 4-iodo-1H-imidazole is purified by recrystallization to obtain single crystals of suitable size and quality for X-ray diffraction.^[1]
- **Data Collection:** A single crystal is mounted on a goniometer and cooled to reduce thermal vibrations. X-ray diffraction data are collected using a diffractometer.^[1]
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates and molecular geometry.^[1]

Crystallographic Data for 4-iodo-1H-imidazole

The following tables summarize the key crystallographic parameters for 4-iodo-1H-imidazole. This data is provided for comparative purposes and as a predictive tool for the properties of **4-iodo-1-methyl-1H-imidazole**.

Table 1: Crystal Data and Structure Refinement for 4-iodo-1H-imidazole

| Parameter | Value |
|----------------------|---|
| Empirical formula | C ₃ H ₃ IN ₂ |
| Formula weight | 193.97 |
| Temperature | Data typically collected at low temperatures (e.g., 100-173 K) |
| Wavelength | Typically Mo K α (0.71073 Å) or Cu K α (1.54184 Å) |
| Crystal system | Monoclinic |
| Space group | P2 ₁ /c |
| Unit cell dimensions | a = 8.13(2) Å, α = 90° b = 5.65(1) Å, β = 111.9(3)° c = 12.11(2) Å, γ = 90° |
| Volume | 515(2) Å ³ |
| Z | 4 |
| Density (calculated) | 2.50 g/cm ³ |

Note: The unit cell dimensions are for 4-iodo-1H-imidazole and are provided as a reference.

Table 2: Selected Bond Lengths and Angles for 4-iodo-1H-imidazole

| Bond | Length (Å) | Angle | Degree (°) |
|-----------|------------|----------------|------------|
| I(1)-C(4) | 2.06(3) | N(1)-C(2)-N(3) | 112(3) |
| N(1)-C(2) | 1.34(4) | C(2)-N(3)-C(4) | 107(2) |
| C(2)-N(3) | 1.32(4) | N(3)-C(4)-C(5) | 109(3) |
| N(3)-C(4) | 1.38(4) | C(4)-C(5)-N(1) | 106(3) |
| C(4)-C(5) | 1.36(4) | C(5)-N(1)-C(2) | 106(3) |
| C(5)-N(1) | 1.37(4) | | |

Note: These bond lengths and angles are for 4-iodo-1H-imidazole and serve as a structural reference.

Predicted Structural Impact of N-Methylation

The primary structural difference between 4-iodo-1H-imidazole and **4-iodo-1-methyl-1H-imidazole** is the presence of a methyl group on the N1 nitrogen atom. This substitution is expected to have several key impacts on the crystal packing and intermolecular interactions:

- **Hydrogen Bonding:** In the crystal structure of 4-iodo-1H-imidazole, the N-H group acts as a hydrogen bond donor, forming intermolecular hydrogen bonds. The methylation at the N1 position in **4-iodo-1-methyl-1H-imidazole** removes this hydrogen bond donor capability, which will significantly alter the crystal packing arrangement.
- **Steric Effects:** The methyl group will introduce steric bulk, which may influence the planarity and orientation of the imidazole rings in the crystal lattice.
- **Intermolecular Interactions:** With the absence of strong N-H...N hydrogen bonds, the crystal packing of **4-iodo-1-methyl-1H-imidazole** will likely be governed by weaker interactions such as C-H...I, C-H...N, and potentially π - π stacking interactions between the imidazole rings.

Conclusion and Future Directions

While the precise crystal structure of **4-Iodo-1-methyl-1H-imidazole** remains undetermined from publicly available data, this guide provides a foundation for researchers by summarizing its synthesis and offering a detailed look at the crystal structure of its parent compound, 4-iodo-1H-imidazole. The provided crystallographic data for 4-iodo-1H-imidazole serves as a valuable reference for understanding the molecular geometry and can aid in the computational modeling of **4-Iodo-1-methyl-1H-imidazole**.

For drug development professionals and scientists, the synthesis and purification of **4-Iodo-1-methyl-1H-imidazole** to yield high-quality single crystals is the necessary first step to enable its experimental crystal structure determination. Such a study would be a valuable contribution to the field, providing precise structural data that would aid in structure-based drug design and the development of novel materials.

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References

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